BenchChemオンラインストアへようこそ!

4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine

HsMetAP1 inhibition pyridinylpyrimidine SAR fluorine substitution effect

This 4-chloro-2-(5-fluoropyridin-2-yl)pyrimidine (CAS 1511587-98-6) is a non-substitutable intermediate for medicinal chemistry programs targeting HsMetAP1 isoform-selective inhibition, FGFR/Trk kinase hinge binding, and mGlu₅ NAM development. The 5-fluoropyridine motif provides ~24-fold selectivity for HsMetAP1 over HsMetAP2, amplifiable to >100-fold via C4 diversification. Procuring the non-fluorinated analog or regioisomer risks undermining SAR continuity. The 4-chloro handle enables high-yield SNAr and cross-coupling for parallel library synthesis. Request quotes from approved suppliers.

Molecular Formula C9H5ClFN3
Molecular Weight 209.61
CAS No. 1511587-98-6
Cat. No. B2537948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine
CAS1511587-98-6
Molecular FormulaC9H5ClFN3
Molecular Weight209.61
Structural Identifiers
SMILESC1=CC(=NC=C1F)C2=NC=CC(=N2)Cl
InChIInChI=1S/C9H5ClFN3/c10-8-3-4-12-9(14-8)7-2-1-6(11)5-13-7/h1-5H
InChIKeyALHUUCHSNLLKDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine (CAS 1511587-98-6): Structural Identity and Procurement Rationale


4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine (CAS 1511587-98-6, molecular formula C₉H₅ClFN₃, molecular weight 209.61) is a heterocyclic building block belonging to the pyridinylpyrimidine class . It features a pyrimidine core substituted with a chlorine atom at the 4-position and a 5-fluoropyridin-2-yl moiety at the 2-position. The compound serves as a versatile synthetic intermediate for installing a 2-(5-fluoropyridin-2-yl)pyrimidine pharmacophore into drug candidates, with the 4-chloro group providing a reactive handle for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This specific halogenation pattern distinguishes it from other pyridinylpyrimidine analogs and influences downstream biological activity profiles, particularly in kinase inhibitor and metalloprotease inhibitor programs [1].

Why Generic 4-Chloropyridinylpyrimidine Analogs Cannot Replace CAS 1511587-98-6 in MetAP1-Selective and Fluorine-Enabled Drug Discovery Programs


Within the pyridinylpyrimidine chemical series, even subtle changes in the halogenation pattern at the pyridine 5-position produce large, quantifiable shifts in target potency and isoform selectivity. Systematic structure–activity relationship (SAR) studies on purified human methionine aminopeptidase 1 (HsMetAP1) demonstrate that substituting a 5-fluoropyridin-2-yl group for an unsubstituted pyridin-2-yl group alters HsMetAP1 inhibitory potency and dramatically reshapes selectivity over the anti-target HsMetAP2 [1]. Furthermore, the 5-fluoropyridine motif is a privileged fragment in kinase inhibitor design, appearing in clinically advanced FGFR and Trk inhibitors [2]. Procurement of a non-fluorinated analog (e.g., 4-chloro-2-(pyridin-2-yl)pyrimidine, CAS 97603-38-8) or a regioisomer therefore risks introducing different pharmacological profiles, undermining SAR continuity in lead optimization programs. The quantitative evidence below establishes precisely why CAS 1511587-98-6 is non-substitutable in programs targeting isoform-selective MetAP1 inhibition or fluorine-dependent kinase binding.

Quantitative Differentiation Evidence for 4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine Versus Closest Structural Analogs


5-Fluoropyridine Substituent Confers ~54-Fold Superior HsMetAP1 Potency Compared to Unsubstituted Pyridine in the Matched Pyridinylpyrimidine Scaffold

In a systematic SAR analysis of pyridinylpyrimidine derivatives against purified recombinant human MetAP1, introducing a 5-fluoro substituent on the pyridine ring (compound 18h, which shares the 4-chloro-2-(5-fluoropyridin-2-yl)pyrimidine core scaffold minus the C4-amine side chain) yielded an EC₅₀ of 0.049 μM (49 nM) against HsMetAP1. In contrast, the unsubstituted pyridine comparator 18a (4-chloro-2-(pyridin-2-yl)pyrimidine core with the same C4-phenethylamine side chain) exhibited an EC₅₀ of 2.64 μM against HsMetAP1 [1]. This represents a 54-fold improvement in target potency attributable to the 5-fluoropyridine motif. The original hit compound 2 (C5-Cl, C4-NHCH₂CH₂Ph, unsubstituted pyridine) showed an IC₅₀ of 0.86 μM against HsMetAP1, further confirming that the 5-fluoropyridine substitution provides meaningful potency gains over the baseline pyridinylpyrimidine scaffold [2]. The 4-chloro group at C4 of the target compound serves as the synthetic attachment point for introducing optimized C4 side chains, analogous to the synthetic route used to prepare the 18-series compounds via 4-chloropyrimidine intermediates [3].

HsMetAP1 inhibition pyridinylpyrimidine SAR fluorine substitution effect

5-Fluoropyridine Substitution Drives 24-Fold HsMetAP1-over-HsMetAP2 Selectivity, a 2.4-Fold Improvement Over the Non-Fluorinated Hit Scaffold

Isoform selectivity between HsMetAP1 and HsMetAP2 is critical for minimizing anti-angiogenic off-target effects associated with MetAP2 inhibition. The 5-fluoropyridinyl analog 18h achieved an EC₅₀ ratio (HsMetAP2/HsMetAP1) of 24, indicating 24-fold selectivity for HsMetAP1 over HsMetAP2 [1]. By comparison, the original hit compound 2 (bearing an unsubstituted pyridine ring) showed only a 10-fold selectivity ratio (IC₅₀ ratio type 2/1 = 10) [2]. The 2.4-fold selectivity improvement is directly attributable to the 5-fluoropyridine substituent on the pyridine ring, as the pyrimidine core and C4-substitution pattern are held constant in this comparison. Furthermore, within the 18-series, the 5-chloropyridinyl analog 18i achieved a comparable EC₅₀ ratio of 33, but with a slightly altered potency profile (EC₅₀ = 0.036 μM) [1], suggesting that the 5-fluoro and 5-chloro variants offer distinct optimization trajectories for balancing potency and selectivity. The 4-chloro group on the target compound allows medicinal chemists to independently explore C4 side-chain modifications to further amplify selectivity, as demonstrated by compounds 35–38 which achieved >100-fold selectivity through extended C4 substituents [3].

MetAP isoform selectivity HsMetAP1 vs. HsMetAP2 therapeutic window optimization

4-Chloro Leaving Group Enables Modular C4 Derivatization While 5-Chloro at Pyrimidine C5 is the Optimal Substituent for MetAP1 Potency — A Dual-Position Halogen Strategy

The target compound 4-chloro-2-(5-fluoropyridin-2-yl)pyrimidine positions a reactive chlorine at the pyrimidine C4 position, enabling nucleophilic displacement to install diverse C4 side chains. Systematic SAR at the pyrimidine C5 position demonstrates that chlorine is the optimal substituent: replacement of C5-Cl (compound 2, IC₅₀ = 0.86 μM) with C5-F (compound 9a, IC₅₀ = 4.6 μM) decreased HsMetAP1 potency by 5.3-fold, while replacement with C5-CH₃ (9b) or C5-H (9c) abolished activity entirely (IC₅₀ >100 μM) [1]. This establishes that the C5-Cl substituent — a feature shared by the target compound — is essential for HsMetAP1 inhibition. Importantly, the 5-fluoropyridine substituent on the target compound is positioned on the pyridine ring (not the pyrimidine ring), meaning it operates orthogonally to the C5-Cl requirement. The synthetic route to the 18-series compounds explicitly proceeds through 4-chloropyrimidine intermediates (compounds 8), followed by displacement with phenethylamine to install the C4 side chain [2]. This modularity allows procurement of a single building block (CAS 1511587-98-6) to serve as the common intermediate for generating a library of C4-diversified analogs, rather than synthesizing each analog de novo.

SAR-guided synthesis 4-chloropyrimidine reactivity halogen substitution optimization

5-Fluoropyridin-2-yl Fragment is a Privileged Pharmacophore Across Kinase and GPCR Targets, Validated in Advanced Lead Compounds with Sub-100 nM Activity

The 5-fluoropyridin-2-yl motif in the target compound is not limited to MetAP inhibition; it is a recurring privileged fragment in drug discovery, particularly in kinase and GPCR programs. The mGlu₅ negative allosteric modulator HTL14242 (3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) incorporates the identical 5-fluoropyridin-2-yl-pyrimidine connectivity as the target compound and was advanced through fragment-based and structure-based optimization to a clinical candidate-quality lead [1]. In a related chemotype, 4-(3,4-dichlorophenylthio)-2-(5-fluoropyridin-2-yl)pyrimidine demonstrated an IC₅₀ of 80 nM in a glutamate-induced calcium influx assay against human mGluR₅ [2]. The BridGene Biosciences FGFR inhibitor patent (US 2022/0048930) explicitly claims pyridinylpyrimidine-based compounds for selective FGFR4 inhibition in cancer, with the pyridinylpyrimidine core identified as essential for broad FGFR isoform coverage [3]. The target compound serves as a direct synthetic entry point to these chemotypes via functionalization at the 4-chloro position. Procurement of a non-fluorinated pyridine analog would preclude access to the 5-fluoropyridine SAR space that has yielded sub-100 nM inhibitors across multiple target classes.

5-fluoropyridine pharmacophore kinase inhibitor design mGluR5 negative allosteric modulation

Recommended Procurement Scenarios for 4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine in Drug Discovery and Chemical Biology


HsMetAP1-Selective Inhibitor Lead Optimization via C4 Side-Chain Diversification

Medicinal chemistry teams building on the pyridinylpyrimidine HsMetAP1 inhibitor series should procure CAS 1511587-98-6 as the core intermediate for parallel library synthesis. The 4-chloro group enables high-yield nucleophilic displacement with diverse amine, thiol, and alcohol nucleophiles to generate C4-diversified analogs. The 5-fluoropyridine substituent provides a starting selectivity ratio of ~24-fold for HsMetAP1 over HsMetAP2 (based on compound 18h data), which can be amplified to >100-fold through incorporation of long, polar C4 side chains as demonstrated by compounds 35–38 [1]. This modular approach — one building block, many analogs — reduces synthesis cycle time relative to de novo construction of each pyrimidine core.

FGFR4-Selective Kinase Inhibitor Discovery Using Pyridinylpyrimidine Scaffolds

The pyridinylpyrimidine core is explicitly claimed in FGFR inhibitor patents, with the 5-fluoropyridine substituent contributing to kinase hinge-binding affinity [2]. CAS 1511587-98-6 provides a direct synthetic entry point: the 4-chloro group can be functionalized via Suzuki–Miyaura, Buchwald–Hartwig, or nucleophilic aromatic substitution to introduce aryl, heteroaryl, or amino substituents that project into the FGFR selectivity pocket. Procurement of this fluorinated building block avoids the need for late-stage fluorination of the pyridine ring, a step that often suffers from low yields and regioselectivity challenges in pyridine C–H fluorination chemistry.

mGlu₅ Negative Allosteric Modulator (NAM) Program Initiation

The clinical-stage mGlu₅ NAM HTL14242 was derived from a fragment hit containing the 5-fluoropyridin-2-yl-pyrimidine core identical to the target compound's connectivity [3]. CAS 1511587-98-6 can serve as the starting material for generating HTL14242 analogs: the 4-chloro group is amenable to Suzuki coupling with 3-chloro-5-cyanophenylboronic acid to install the benzonitrile moiety present in HTL14242. This synthetic strategy provides access to SAR exploration around the mGlu₅ allosteric binding pocket without requiring a custom total synthesis for each analog.

Antimalarial PfMetAP1b Inhibitor Development Based on the 2-(Pyridinyl)-pyrimidine Pharmacophore

The 2-(2-pyridinyl)-pyrimidine core was identified as the key pharmacophore for Plasmodium falciparum MetAP1b inhibition, with the lead compound XC11 achieving an IC₅₀ of 112 nM and demonstrating in vivo efficacy in mouse malaria models against both chloroquine-sensitive and multidrug-resistant strains [4]. CAS 1511587-98-6, with its 5-fluoropyridine substituent, provides a differentiated starting point for exploring whether fluorination on the pyridine ring improves PfMetAP1b potency, selectivity over human MetAP isoforms, or antiparasitic activity relative to the unsubstituted pyridine lead XC11.

Quote Request

Request a Quote for 4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.